SubstanceP,9-(N-methylglycine)-

Description

Overview of Substance P and the Tachykinin Neuropeptide Family

Substance P (SP) is an undecapeptide, a short chain of eleven amino acids, that plays a crucial role as a neurotransmitter and neuromodulator. nih.gov It belongs to the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, where X is typically an aromatic or aliphatic amino acid. nih.gov This family, one of the largest groups of neuropeptides, is known for its ability to rapidly induce smooth muscle contraction. nih.gov Other prominent members of the mammalian tachykinin family include Neurokinin A (NKA) and Neurokinin B (NKB). These peptides are derived from the post-translational processing of precursor proteins encoded by the preprotachykinin genes. nih.gov

The biological effects of tachykinins are mediated through their interaction with specific G protein-coupled receptors (GPCRs) known as tachykinin receptors (NK1, NK2, and NK3). nih.govmdpi.com Substance P exhibits the highest affinity for the NK1 receptor. mdpi.com The binding of these peptides to their respective receptors triggers a cascade of intracellular signaling events. mdpi.com

Table 1: The Tachykinin Neuropeptide Family

| Peptide | Primary Receptor | Key Characteristics |

| Substance P (SP) | NK1 | Undecapeptide involved in pain, inflammation, and CNS functions. |

| Neurokinin A (NKA) | NK2 | Involved in smooth muscle contraction and inflammatory responses. |

| Neurokinin B (NKB) | NK3 | Plays a role in reproductive function and central nervous system processes. |

Biological Significance and Diverse Roles of Endogenous Substance P in Physiological Systems

Endogenous Substance P is implicated in a wide array of physiological and pathophysiological processes. It is a key mediator of pain transmission, particularly in the context of chronic pain. mdpi.comnih.gov Beyond its role in nociception, Substance P is heavily involved in neurogenic inflammation, a process where the nervous system contributes to inflammatory responses. nih.gov This involves the release of SP from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. nih.gov

Furthermore, Substance P plays a significant role in the central nervous system, influencing mood, anxiety, and stress responses. mdpi.com Its involvement extends to the gastrointestinal tract, where it modulates motility, and it has been shown to have effects on the immune system, cell proliferation, and tissue repair. nih.govnih.gov The widespread distribution of Substance P and its NK1 receptor throughout the body underscores its multifaceted biological importance.

Rationale for Rational Design and Synthesis of Substance P Analogs

The diverse biological activities of Substance P have made it an attractive target for therapeutic intervention. However, native peptides like Substance P have several limitations as drugs, including poor metabolic stability, low oral bioavailability, and a lack of receptor selectivity. This has driven the rational design and synthesis of Substance P analogs. nih.govnih.gov

The primary goals of creating these analogs are to:

Enhance Stability: Modify the peptide structure to make it more resistant to degradation by peptidases, thereby prolonging its duration of action.

Improve Receptor Selectivity: Engineer analogs that bind with high affinity and specificity to a particular tachykinin receptor subtype (e.g., NK1, NK2, or NK3). This can help to isolate desired therapeutic effects and minimize off-target side effects. nih.gov

Modulate Activity: Create analogs that can act as either potent agonists (to mimic or enhance the natural peptide's effect) or antagonists (to block the natural peptide's effect). eurekaselect.com

Facilitate Research: Develop tool compounds that can be used to probe the physiological roles of specific tachykinin receptors in various biological systems.

Historical Context of Structural Modifications in Neuropeptide Research

The field of neuropeptide research has a rich history of structural modification to understand structure-activity relationships. nih.gov Early efforts focused on truncating peptide chains to identify the minimal sequence required for biological activity and substituting individual amino acids to determine their contribution to receptor binding and activation. nih.govnih.gov

A significant advancement in this area was the development of solid-phase peptide synthesis, which greatly facilitated the production of numerous analogs for systematic study. nih.govnih.gov Researchers have explored a wide range of modifications, including the incorporation of unnatural amino acids, cyclization of the peptide backbone, and alterations to the C-terminal amide group. nih.govnih.gov These studies have been instrumental in mapping the pharmacophores of neuropeptides and have paved the way for the development of both peptide and non-peptide receptor agonists and antagonists. eurekaselect.com

Introduction of Substance P, 9-(N-methylglycine)- as a Specific Analog

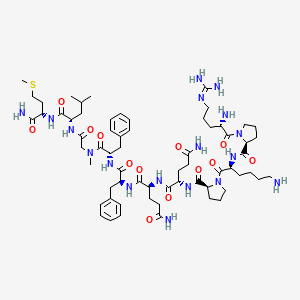

Substance P, 9-(N-methylglycine)-, also known as [Sar9]-Substance P, is a synthetic analog of Substance P where the glycine (B1666218) residue at position 9 is replaced by N-methylglycine (sarcosine). medchemexpress.com Sarcosine (B1681465) is an N-methylated derivative of the amino acid glycine. This seemingly subtle modification has profound effects on the peptide's properties.

The introduction of the methyl group on the nitrogen atom of the peptide backbone at position 9 restricts the conformational flexibility of the peptide chain. This can lead to a more stable conformation that is pre-organized for binding to the NK1 receptor. nih.gov As a result, [Sar9]-Substance P is recognized as a potent and selective agonist for the NK1 receptor. medchemexpress.com

Table 2: Comparison of Substance P and Substance P, 9-(N-methylglycine)-

| Compound | Sequence | Modification at Position 9 | Key Property |

| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly -Leu-Met-NH2 | Glycine | Endogenous neuropeptide |

| Substance P, 9-(N-methylglycine)- | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar -Leu-Met-NH2 | N-methylglycine (Sarcosine) | Potent and selective NK1 receptor agonist |

Academic Research Trajectory and Unanswered Questions for Substance P, 9-(N-methylglycine)-

The research trajectory for [Sar9]-Substance P has primarily positioned it as a valuable pharmacological tool. Its high potency and selectivity for the NK1 receptor have made it an ideal compound for studying the physiological and pathological roles of this receptor in various tissues and disease models. medchemexpress.com For instance, it has been used to investigate the distribution of NK1 receptors in the brain and to explore their function in the gastrointestinal tract. nih.gov

Despite its utility as a research tool, several questions regarding [Sar9]-Substance P remain. While its enhanced stability is a known attribute, the precise mechanisms and extent of its resistance to enzymatic degradation compared to native Substance P could be further elucidated. A more comprehensive understanding of its pharmacokinetic and pharmacodynamic profile in different in vivo models would also be beneficial. Furthermore, while it is established as a potent NK1 agonist, the full spectrum of its downstream signaling effects and potential for biased agonism at the NK1 receptor warrants deeper investigation. Future research could also explore the therapeutic potential of this analog, or derivatives thereof, in conditions where sustained and selective NK1 receptor activation is desired. The ongoing exploration of tachykinin receptor biology continues to present new avenues for research, and analogs like [Sar9]-Substance P will undoubtedly play a role in these future discoveries. nih.gov

Properties

Molecular Formula |

C64H100N18O13S |

|---|---|

Molecular Weight |

1361.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI Key |

CMARLNZAQITWSL-SARDKLJWSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Structural Considerations of Substance P, 9 N Methylglycine

Strategies for Solid-Phase Peptide Synthesis of Substance P Analogs

Solid-phase peptide synthesis (SPPS) is the predominant method for preparing Substance P (SP) and its analogs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. nih.govyoutube.com Key strategies in the SPPS of SP analogs include:

Choice of Solid Support: Polystyrene resins, such as Wang or Rink amide resins, are commonly employed. The choice of resin dictates the C-terminal functionality of the cleaved peptide (acid or amide).

Protecting Group Strategy: The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are the two major approaches for protecting the α-amino group of the incoming amino acids. The Fmoc group is base-labile, while the Boc group is acid-labile. Side-chain protecting groups are selected to be stable to the conditions used for α-amino group deprotection but removable during the final cleavage from the resin.

Coupling Reagents: A variety of coupling reagents are used to facilitate the formation of the peptide bond, including carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), as well as phosphonium (B103445) and uronium salts like HBTU, HATU, and PyBOP. These reagents activate the C-terminal carboxyl group of the incoming amino acid for nucleophilic attack by the N-terminal amine of the growing peptide chain.

Multipin Synthesis: For the rapid synthesis of numerous analogs for screening purposes, multipin synthesis techniques have been developed. This method allows for the simultaneous synthesis of many peptides on individual pins, which can then be cleaved and tested for biological activity. nih.gov

Detailed Synthetic Pathway for Incorporating 9-(N-methylglycine) into the Substance P Sequence

The incorporation of N-methylglycine (sarcosine, Sar) at position 9 of Substance P results in the analog [Sar⁹]-Substance P. genscript.com The synthesis of this analog via Fmoc-based SPPS follows a specific pathway:

Resin Preparation: An appropriate resin, such as a Rink amide resin to yield a C-terminal amide, is deprotected to expose the free amino group.

Stepwise Amino Acid Coupling: The amino acids of the Substance P sequence are coupled sequentially, starting from the C-terminus (Methionine) and proceeding towards the N-terminus (Arginine). Each cycle involves the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.

Incorporation of N-methylglycine: When position 9 is reached, Fmoc-N-methylglycine (Fmoc-Sar-OH) is introduced. The coupling of N-methylated amino acids can sometimes be more challenging than their non-methylated counterparts due to steric hindrance. Therefore, optimized coupling conditions, such as the use of more potent coupling reagents like HATU or longer reaction times, may be necessary to ensure efficient incorporation.

Completion of Synthesis: The remaining amino acids (Phenylalanine at position 8, Phenylalanine at position 7, etc.) are coupled sequentially until the full-length peptide is assembled.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues.

Chemical Purification Techniques for Modified Peptide Analogs

Following cleavage from the resin, the crude synthetic peptide is a mixture of the desired product, truncated sequences, and byproducts from side reactions. Purification is essential to obtain a highly pure peptide analog. The most common and effective method for purifying peptides like [Sar⁹]-Substance P is reverse-phase high-performance liquid chromatography (RP-HPLC) . nih.gov

Principle of RP-HPLC: This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent (mobile phase) and passed through a column packed with a nonpolar stationary phase (e.g., C18-silica).

Elution Gradient: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the bound peptides. More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to be eluted.

Fraction Collection and Analysis: The eluent is monitored by UV absorbance at a specific wavelength (typically 214 or 280 nm), and fractions corresponding to the desired peptide peak are collected. The purity of the collected fractions is then assessed by analytical HPLC.

Analytical Characterization Methods for Confirming Peptide Identity and Purity

To ensure that the correct peptide has been synthesized and is of high purity, several analytical techniques are employed. nih.govnih.gov

Mass Spectrometry (MS): This is a critical tool for determining the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. The observed molecular weight should match the calculated theoretical mass of [Sar⁹]-Substance P. nih.gov

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product. A single, sharp peak indicates a high degree of purity. nih.govnih.gov

| Analytical Method | Purpose | Typical Result for [Sar⁹]-Substance P |

| Mass Spectrometry (MS) | Confirms the molecular weight of the peptide. | The experimentally determined mass should match the calculated molecular weight of 1361.61 g/mol . lktlabs.com |

| Analytical HPLC | Determines the purity of the peptide sample. | A single major peak, indicating a purity of ≥95%. lktlabs.com |

| Amino Acid Analysis | Confirms the amino acid composition of the peptide. | The analysis should show the correct ratio of the constituent amino acids. |

| NMR Spectroscopy | Provides detailed structural information. | Can confirm the presence of the N-methyl group and provide insights into the peptide's conformation. |

Considerations for N-Methylation at Specific Residues in Peptide Design

N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptides. nih.govresearchgate.net Key considerations include:

Conformational Constraint: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone by eliminating the amide proton and creating steric hindrance. This can lock the peptide into a more bioactive conformation.

Proteolytic Stability: The absence of the amide proton at the N-methylated site makes the peptide bond resistant to cleavage by proteases, thereby increasing its in vivo half-life. researchgate.net

Receptor Selectivity and Affinity: By altering the peptide's conformation, N-methylation can influence its binding affinity and selectivity for different receptor subtypes. nih.gov

Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes. researchgate.net

The specific choice of the ninth position for N-methylation in Substance P to create [Sar⁹]-Substance P was likely guided by structure-activity relationship studies aiming to improve its potency and selectivity for the NK1 receptor. genscript.com

Stereochemical Implications of N-methylglycine Incorporation

The incorporation of N-methylglycine (sarcosine) has unique stereochemical consequences. nih.govnih.gov

Achirality: N-methylglycine is an achiral amino acid, meaning it does not have a stereocenter at its α-carbon. This simplifies the synthesis as there is no risk of racemization at this position during peptide coupling. nih.gov

Backbone Flexibility: While N-methylation can restrict the rotation around the peptide bond, the lack of a bulky side chain in sarcosine (B1681465) can introduce a degree of local flexibility in the peptide backbone.

Molecular Pharmacology and Receptor Interactions of Substance P, 9 N Methylglycine

Binding Affinity and Selectivity Profiles at Neurokinin Receptor Subtypes (NK1, NK2, NK3)

The substitution at position 9 of the Substance P (SP) sequence significantly influences its binding characteristics to the family of neurokinin (NK) receptors. [Sar⁹,Met(O₂)¹¹]-Substance P has been identified as a selective agonist for the neurokinin-1 (NK1) receptor. medchemexpress.com The C-terminal pentapeptide sequence of SP, which includes position 9, is critical for its affinity to the NK1 receptor. nih.gov

Quantitative Receptor Binding Assays (e.g., Radioligand Displacement)

Quantitative receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. In studies involving the NK1 receptor, radioligand displacement assays are commonly used. For instance, the displacement of a radiolabeled form of Substance P, such as [¹²⁵I]BH-SP, from the NK1 receptor expressed in cell lines like human U373MG astrocytoma cells, allows for the determination of the binding affinity of competing ligands. medchemexpress.com While precise Ki values for [Sar⁹,Met(O₂)¹¹]-Substance P are not always detailed in every publication, its characterization as a "selective agonist" implies a significantly higher affinity for the NK1 receptor compared to NK2 and NK3 receptors. medchemexpress.com

Interactive Data Table: Binding Affinity Profile of [Sar⁹,Met(O₂)¹¹]-Substance P

| Compound | Receptor Subtype | Binding Affinity (Qualitative) |

| [Sar⁹,Met(O₂)¹¹]-Substance P | NK1 | High |

| [Sar⁹,Met(O₂)¹¹]-Substance P | NK2 | Low / Negligible |

| [Sar⁹,Met(O₂)¹¹]-Substance P | NK3 | Low / Negligible |

Competitive Binding Studies with Endogenous Tachykinins

The selectivity of [Sar⁹,Met(O₂)¹¹]-Substance P for the NK1 receptor is established through competitive binding studies against endogenous tachykinins. The order of affinity for endogenous ligands at the NK1 receptor is typically Substance P > Neurokinin A (NKA) > Neurokinin B (NKB). nih.gov As a selective NK1 agonist, [Sar⁹,Met(O₂)¹¹]-Substance P would effectively compete with Substance P for binding at the NK1 receptor. Its weaker affinity for NK2 and NK3 receptors means it would be a poor competitor against NKA at NK2 receptors and NKB at NK3 receptors.

Agonist, Antagonist, or Partial Agonist Activity at Neurokinin Receptors

[Sar⁹,Met(O₂)¹¹]-Substance P functions as an agonist at the NK1 receptor. medchemexpress.com This means it not only binds to the receptor but also activates it, initiating a physiological response.

Functional Assays for Receptor Activation (e.g., Calcium Mobilization, GTPγS Binding)

Activation of the NK1 receptor, a G-protein coupled receptor (GPCR), by an agonist like [Sar⁹,Met(O₂)¹¹]-Substance P leads to the activation of intracellular signaling pathways. nih.gov A common method to assess this is by measuring the mobilization of intracellular calcium (Ca²⁺), which is a downstream effect of NK1 receptor activation. frontiersin.org Another functional assay is the GTPγS binding assay, which measures the activation of G-proteins coupled to the receptor. In vivo functional assays have demonstrated that intracerebroventricular administration of [Sar⁹,Met(O₂)¹¹]-Substance P in rats leads to physiological responses consistent with NK1 receptor activation, such as an increase in mean arterial blood pressure and heart rate, as well as specific behaviors like face washing, sniffing, and grooming. medchemexpress.com

Determination of Efficacy and Potency (EC₅₀/IC₅₀)

The potency of [Sar⁹,Met(O₂)¹¹]-Substance P as an agonist is determined by its effective concentration to produce 50% of the maximal response (EC₅₀). While specific EC₅₀ values from in vitro functional assays are not consistently reported in the literature, in vivo studies indicate its high potency. For example, it has been shown to be equipotent to another NK1 agonist, septide, in its cardiovascular effects when administered intracerebroventricularly in the picomolar range per rat. medchemexpress.com

Interactive Data Table: Functional Activity of [Sar⁹,Met(O₂)¹¹]-Substance P

| Compound | Receptor | Activity | Potency (in vivo) |

| [Sar⁹,Met(O₂)¹¹]-Substance P | NK1 | Agonist | High (pmol range) medchemexpress.com |

Mechanisms of Receptor Activation and Downstream Signal Transduction

The binding of an agonist like [Sar⁹,Met(O₂)¹¹]-Substance P to the NK1 receptor induces a conformational change in the receptor protein. rcsb.org The NK1 receptor is a G-protein coupled receptor, and its activation by SP or its agonists stimulates the Gq/11 family of G-proteins. nih.gov This, in turn, activates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C. nih.gov These signaling events lead to the various physiological effects associated with NK1 receptor activation. nih.gov The binding of SP to the NK1 receptor can also lead to the internalization of the receptor-ligand complex. wikipedia.org

G-Protein Coupling and Effector System Modulation (e.g., PLC/IP3/DAG, cAMP Pathways)

The neurokinin-1 receptor, upon activation by Substance P and its analogs, couples to multiple G-protein subtypes, leading to the initiation of diverse intracellular signaling cascades. The primary coupling is to the Gαq protein, which activates phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC). doaj.org

In addition to the canonical Gαq pathway, the NK1R can also couple to Gαs proteins, which stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The balance between Gαq and Gαs mediated signaling can be modulated by the specific ligand bound to the receptor. Structural studies have revealed that interactions between the N-terminal region of Substance P and the extracellular loops of the NK1R are crucial for potent Gs signaling. nih.gov C-terminal fragments of SP, while retaining the ability to activate Gq signaling, show reduced efficacy in stimulating the Gs pathway. nih.gov

| G-Protein Subtype | Primary Effector Enzyme | Second Messengers | Key Downstream Effects |

|---|---|---|---|

| Gαq | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG) | ↑ Intracellular Ca²⁺, Activation of Protein Kinase C (PKC) |

| Gαs | Adenylyl Cyclase (AC) | Cyclic Adenosine Monophosphate (cAMP) | Activation of Protein Kinase A (PKA) |

Receptor Internalization and Desensitization Dynamics

Continuous or repeated exposure of the NK1R to its agonists leads to a rapid desensitization of the receptor response. This process is crucial for terminating the signal and preventing overstimulation. Desensitization is initiated by the phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs). nih.gov This phosphorylation event increases the affinity of the receptor for β-arrestins. nih.gov The binding of β-arrestin to the phosphorylated NK1R sterically hinders its interaction with G-proteins, effectively uncoupling the receptor from its downstream signaling pathways. nih.gov

Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into endosomes, a process mediated by clathrin-coated pits. nih.gov Once internalized, the acidic environment of the endosome facilitates the dissociation of the ligand and β-arrestin from the receptor. The NK1R can then be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it can be targeted for lysosomal degradation. nih.gov

The N-terminal domain of Substance P has been shown to be important for inducing complete homologous desensitization of the NK1R. nih.gov Analogs lacking this region are less effective at promoting desensitization, even if they are full agonists for receptor activation. nih.gov While specific kinetic data for the internalization of the NK1R upon stimulation with [Sar⁹]-Substance P is not available, the kinetics of NK1R internalization induced by cAMP analogs that trigger SP release have been measured, with a half-life (t₁/₂) of approximately 71 seconds. nih.gov

Modulation of Specific Intracellular Signaling Cascades (e.g., MAPK, ERK)

The activation of the NK1R by Substance P and its analogs can trigger a cascade of intracellular signaling pathways that extend beyond the immediate generation of second messengers. One of the key downstream pathways affected is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

The activation of ERK1/2 can be initiated through both G-protein dependent and β-arrestin-dependent mechanisms. The Gαq pathway, through the activation of PKC, can lead to the phosphorylation and activation of the MAPK cascade. Additionally, β-arrestins, after binding to the internalized NK1R, can act as scaffolds to bring components of the MAPK cascade, such as Raf, MEK, and ERK, into close proximity, thereby facilitating their activation.

Phosphorylation of ERK1/2 leads to its translocation to the nucleus, where it can phosphorylate and activate a variety of transcription factors, leading to changes in gene expression. These changes can influence long-term cellular processes such as proliferation, differentiation, and survival. While Substance P is known to activate the ERK1/2 pathway, specific quantitative data on the modulation of ERK1/2 phosphorylation by [Sar⁹]-Substance P is not currently available in the reviewed literature.

Enzyme Stability and Resistance to Proteolytic Degradation

The therapeutic potential of peptide-based molecules like Substance P analogs is often limited by their susceptibility to degradation by proteases in biological fluids. The stability of these peptides is a critical factor in determining their bioavailability and duration of action.

In Vitro Stability in Biological Fluids or Enzyme Preparations

The introduction of sarcosine (B1681465) (N-methylglycine) at position 9 of Substance P is a strategic modification aimed at increasing its resistance to proteolytic degradation. The N-methylation of the peptide bond makes it a poor substrate for many common proteases. nih.gov This increased stability is a known strategy to enhance the half-life of therapeutic peptides. nih.gov

| Enzyme | Enzyme Class | Typical Cleavage Sites in Substance P |

|---|---|---|

| Neutral Endopeptidase (NEP/Endopeptidase-24.11) | Metalloendopeptidase | Gln⁶-Phe⁷, Phe⁷-Phe⁸, Gly⁹-Leu¹⁰ |

| Angiotensin-Converting Enzyme (ACE) | Dipeptidyl Carboxypeptidase | Phe⁸-Gly⁹, Gly⁹-Leu¹⁰ |

Identification of Metabolites and Their Pharmacological Activity

The enzymatic degradation of Substance P results in the formation of various N-terminal and C-terminal fragments. The pharmacological activity of these metabolites can differ significantly from the parent peptide. For instance, the major metabolites of Substance P produced by degradation by spinal synaptic membranes include fragments such as SP(1-4) and SP(1-7). drugbank.com Interestingly, these N-terminal fragments have been shown to act as antagonists to the behavioral responses induced by Substance P, suggesting a complex regulatory role for SP metabolism. drugbank.com

There is currently no specific information available from the reviewed literature on the identified metabolites of [Sar⁹]-Substance P or their respective pharmacological activities. However, given the increased stability conferred by the sarcosine substitution, it is anticipated that the rate of formation of C-terminal metabolites would be significantly reduced compared to native Substance P. The primary metabolic pathways would likely involve cleavage at other sites of the peptide, potentially leading to a different profile of metabolites. Further research is required to isolate and characterize the metabolites of [Sar⁹]-Substance P and to determine their biological functions.

Biological Activities and Functional Modulation in Preclinical Models

In Vitro Cellular Responses Mediated by [Sar⁹]-Substance P

The in vitro effects of [Sar⁹]-Substance P have been explored in various cell types, revealing its involvement in fundamental cellular functions.

Research indicates that [Sar⁹]-Substance P, acting as a Substance P analog, can influence the proliferation of certain cell types. In cellular models, neuropeptides such as Substance P have been shown to increase the viability and proliferation of human osteoblasts. lktlabs.com This suggests a potential role for [Sar⁹]-Substance P in bone metabolism and regeneration.

No specific studies on the effects of [Sar⁹]-Substance P on cellular differentiation were identified in the reviewed literature.

While Substance P is known to be a potent modulator of immune responses, detailed studies specifically investigating the regulation of cytokine and chemokine release from immune cells by [Sar⁹]-Substance P are not extensively available in the current body of scientific literature. The parent compound, Substance P, is known to stimulate the release of pro-inflammatory cytokines from various immune cells, but direct evidence for [Sar⁹]-Substance P is limited.

The parent molecule, Substance P, is a known regulator of cell motility in various cell types. nih.gov It has been demonstrated to induce chemotaxis in human peripheral blood leukocytes and monocytes. nih.gov However, specific studies detailing the effects of [Sar⁹]-Substance P on cellular migration and adhesion are not prominently featured in the available research.

The influence of [Sar⁹]-Substance P on neurotransmitter release has been suggested in ex vivo studies. Organ bath experiments have utilized "[Sar9]substance P" to investigate its effects on oxytocin (B344502) release from the rat neurohypophysis, indicating a role in modulating neurosecretory processes. researchgate.net However, detailed studies on its direct influence on neurotransmitter release from various types of cultured neurons are not extensively documented.

The functional activity of [Sar⁹]-Substance P and its more stable analog, [Sar⁹,Met(O₂)¹¹]-Substance P, has been characterized in cell lines engineered to overexpress the NK-1 receptor. In human embryonic kidney (HEK293) cells stably expressing the NK-1 receptor, the potent NK-1 receptor agonist [Sar⁹,Met(O₂)¹¹]-Substance P was used to investigate receptor-mediated cellular events like membrane blebbing. nih.gov While [Sar⁹]-Substance P is a known NK-1 receptor agonist medchemexpress.com, specific comparative functional data in these cell lines are often focused on the more stable analog. In neuroblastoma x glioma hybrid cells, a related analog, [pGlu⁵,MePhe⁸,Sar⁹]substance P-(5-11), did not show any effect on guanidinium (B1211019) uptake, suggesting a high degree of specificity in the receptor interaction and subsequent signaling pathways. nih.gov

| Cell Line | Receptor Expressed | Agonist Used | Observed Effect | Reference |

| Human Embryonic Kidney (HEK293) | Neurokinin-1 (NK-1) | [Sar⁹,Met(O₂)¹¹]-Substance P | Induced cellular blebbing | nih.gov |

| Neuroblastoma x Glioma Hybrid | Endogenous | [pGlu⁵,MePhe⁸,Sar⁹]substance P-(5-11) | No effect on guanidinium uptake | nih.gov |

Ex Vivo Tissue and Organ Bath Studies

Ex vivo studies have provided valuable insights into the physiological effects of [Sar⁹]-Substance P analogs on whole tissues. In organ bath experiments, "[Sar⁹]substance P sulfone," a related analog, produced concentration-dependent contractions of the circular muscle of the guinea-pig ileum. bohrium.com In contrast, in guinea-pig trachea preparations pre-contracted with acetylcholine, "[Sar⁹, Met(O₂)¹¹]-SP" induced relaxation at lower concentrations and contraction at higher concentrations, an effect that was reversed by L-NAME, an inhibitor of nitric oxide synthase. bohrium.com This suggests that the relaxant effect is mediated by the release of nitric oxide.

| Tissue | Species | Agonist | Observed Effect | Reference |

| Ileum | Guinea-pig | [Sar⁹]substance P sulfone | Concentration-dependent contraction | bohrium.com |

| Trachea | Guinea-pig | [Sar⁹, Met(O₂)¹¹]-SP | Relaxation (low concentrations), Contraction (high concentrations) | bohrium.com |

| Neurohypophysis | Rat | [Sar⁹]substance P | Modulation of oxytocin release | researchgate.net |

Contractile Responses in Isolated Smooth Muscle Preparations

Detailed studies quantifying the contractile responses induced by Substance P, 9-(N-methylglycine)- in isolated smooth muscle preparations, such as guinea pig ileum or other gastrointestinal tissues, are not described in the reviewed literature. While the parent compound, Substance P, is well-documented as a potent stimulator of smooth muscle contraction nih.govnumberanalytics.comnih.gov, specific data including EC₅₀ values or relative potency for its 9-(N-methylglycine) analogue could not be located. One study from 1981 investigated the biological activity of "substance P methyl ester," but without access to the full text, it is impossible to confirm if this refers to the C-terminal ester or a modification at a specific amino acid residue like N-methylglycine nih.govmedchemexpress.com. Another study noted that substance P-methyl ester showed activity in neuronal cell lines, but this did not pertain to smooth muscle contraction nih.gov.

Electrophysiological Effects on Neuronal Excitability in Brain Slices

There is no specific information available from preclinical models detailing the electrophysiological effects of Substance P, 9-(N-methylglycine)- on neuronal excitability in brain slice preparations. The parent peptide, Substance P, is known to be an excitatory neurotransmitter that can depolarize neurons by modulating ion channels, such as reducing inwardly rectifying potassium conductances nih.govnih.gov. However, specific patch-clamp or other electrophysiological recordings documenting changes in membrane potential, firing frequency, or synaptic currents in response to the [MeGly⁹]Substance P analogue have not been reported in the available scientific literature.

In Vivo Preclinical Animal Models (Focus on Mechanistic Insight)

Investigation of Neuroinflammatory Pathways in Animal Models

Specific investigations into the effects of Substance P, 9-(N-methylglycine)- on neuroinflammatory pathways in animal models are not documented in the available literature. The contribution of Substance P to neurogenic inflammation is a recognized phenomenon, involving interactions with immune cells and the release of inflammatory mediators elifesciences.org. However, preclinical studies using models of neuroinflammation to assess the specific contribution or modulatory potential of [MeGly⁹]Substance P have not been identified.

Regulation of Gastrointestinal Motility and Secretion

There is a lack of specific data from in vivo preclinical models on how Substance P, 9-(N-methylglycine)- regulates gastrointestinal motility and secretion. The parent compound, Substance P, is a key regulator, known to stimulate intestinal contractions and influence secretion, acting either directly on smooth muscle cells or indirectly through enteric neurons numberanalytics.comnih.govelsevierpure.com. Without specific studies on the 9-(N-methylglycine) analogue, its distinct effects on processes like gastric emptying, intestinal transit, or fluid secretion in vivo remain uncharacterized.

Impact on Cardiovascular System Regulation (e.g., Vasodilation Mechanisms)

The impact of Substance P, 9-(N-methylglycine)- on cardiovascular system regulation, including specific mechanisms of vasodilation, has not been detailed in the scientific literature reviewed. Substance P itself is known to be a potent vasodilator, an effect often mediated by the release of nitric oxide from endothelial cells via activation of NK1 receptors nih.govnih.govresearchgate.net. However, preclinical studies measuring changes in blood pressure, heart rate, or vascular resistance following administration of [MeGly⁹]Substance P are not available, precluding any analysis of its specific cardiovascular profile.

Modulation of Respiratory System Functions

Preclinical studies investigating the effects of Substance P analogs on the respiratory system have primarily utilized the potent and selective neurokinin-1 (NK₁) receptor agonist, [Sar⁹, Met(O₂)¹¹]-Substance P. This analog has demonstrated clear modulatory effects on respiratory parameters in various animal models.

In a study using conscious guinea pigs, intravenous administration of [Sar⁹, Met(O₂)¹¹]-Substance P was shown to induce both airway obstruction and plasma extravasation in the trachea, mainstem bronchi, and intrapulmonary airways. nih.gov Notably, maximal plasma protein extravasation occurred at a significantly lower dose than that required to produce airway obstruction, suggesting that the airway obstruction is not merely a secondary effect of pulmonary edema. nih.gov The study also found that while inhibitors of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) did not affect the plasma extravasation response, the NEP inhibitor thiorphan, alone or with captopril, potentiated the airway obstructive response. nih.gov

Another study focusing on the central respiratory effects in neonatal mice in vitro preparations found that both Substance P and [Sar⁹, Met(O₂)¹¹]-Substance P significantly increased the amplitude of phrenic nerve bursts at a concentration of 10⁻⁷ M. nih.gov This suggests a role in enhancing the strength of respiratory motor output. However, a significant effect on the respiratory rhythm was only observed at higher concentrations. nih.gov In a specific transgenic mouse line deficient in monoamine oxidase-A, the analog still increased phrenic burst amplitude without altering the respiratory rhythm at the tested concentrations. nih.gov

These findings indicate that NK₁ receptor activation by [Sar⁹, Met(O₂)¹¹]-Substance P can significantly impact respiratory function by causing airway obstruction and modulating the strength of respiratory muscle signals.

Table 1: Effects of [Sar⁹, Met(O₂)¹¹]-Substance P on Respiratory Function in Preclinical Models

| Model | Effect Observed | Key Findings | Reference |

|---|---|---|---|

| Conscious Guinea Pigs | Airway obstruction and plasma extravasation | Maximal plasma extravasation occurred at a ~30-fold lower dose than that for airway obstruction. NEP inhibition potentiated airway obstruction. | nih.gov |

| Neonatal Mice (in vitro) | Increased phrenic burst amplitude | Significant increase in amplitude at 10⁻⁷ M. No significant effect on respiratory rhythm at this concentration. | nih.gov |

Central Nervous System (CNS) Neurobiological Effects (e.g., Neuroprotection, Behavioral Modulations via Receptor Mechanisms)

The neurobiological effects of [Sar⁹]-Substance P and its analogs have been explored in the context of their interaction with NK₁ receptors, which are widely distributed in the central nervous system. The analog [Sar⁹, Met(O₂)¹¹]-Substance P has been instrumental in these investigations.

Neuroprotection: While direct neuroprotective studies on [Sar⁹]-Substance P are not extensively documented in primary research literature, general information suggests that Substance P itself exhibits neuroprotective activities. For instance, it has been shown to decrease the expression of Kv1.4 K+ channels in animal models of Alzheimer's disease. lktlabs.com Furthermore, NK₁ receptor antagonists have been shown to be neuroprotective in a 6-hydroxydopamine model of Parkinson's disease by preserving the integrity of the blood-brain barrier, reducing neuroinflammation, and improving motor function. nih.gov This suggests that modulation of the Substance P/NK₁ receptor system can have significant neuroprotective outcomes.

Behavioral Modulations via Receptor Mechanisms: The role of the Substance P system in modulating behavior, particularly anxiety, has been a key area of research. Studies have utilized the selective NK₁ receptor agonist [Sar⁹, Met(O₂)¹¹]-Substance P to probe these functions.

In one study, the injection of both Substance P and [Sar⁹, Met(O₂)¹¹]-Substance P into the central and medial nuclei of the amygdala (CeA and MeA), but not the basolateral nucleus (BLA), of rats produced anxiogenic-like effects in the elevated plus-maze test. frontiersin.org This indicates that the activation of NK₁ receptors in specific amygdaloid nuclei is involved in mediating anxiety-like behaviors. frontiersin.org

Furthermore, intracerebroventricular administration of [Sar⁹, Met(O₂)¹¹]-Substance P in rats was found to dose-dependently increase behaviors such as face washing and sniffing, with this analog uniquely inducing grooming behavior when compared to another NK₁ agonist, septide. medchemexpress.com These findings highlight the specific behavioral outputs that can be triggered by the activation of NK₁ receptors in the brain.

The high selectivity of [Sar⁹, Met(O₂)¹¹]-Substance P for the NK₁ receptor has also made it a valuable tool for mapping the distribution of these receptors in the brain. Autoradiographic studies using a radiolabeled version of this analog have detailed the high density of NK₁ receptors in regions such as the striatum, amygdala-hippocampal area, locus coeruleus, and substantia gelatinosa of the spinal cord. nih.gov This anatomical distribution aligns with the observed roles of Substance P in emotion, stress, and pain processing.

Table 2: Central Nervous System Effects of [Sar⁹, Met(O₂)¹¹]-Substance P in Preclinical Models

| Model | Effect Observed | Key Findings | Receptor Mechanism | Reference |

|---|---|---|---|---|

| Rats | Anxiogenic-like behavior | Injections into the central and medial amygdala induced anxiety-like effects in the elevated plus-maze. | NK₁ Receptor Activation | frontiersin.org |

| Rats | Stereotypical behaviors | Intracerebroventricular injection increased face washing, sniffing, and grooming. | NK₁ Receptor Activation | medchemexpress.com |

| Rats | Mapping of brain receptors | Used as a selective ligand to identify the distribution of NK₁ receptors in the brain. | NK₁ Receptor Binding | nih.gov |

Structure Activity Relationships Sar and Conformational Studies of Substance P, 9 N Methylglycine

Impact of N-methylglycine at Position 9 on Peptide Conformation

The introduction of an N-methyl group on an amino acid residue within a peptide backbone can have profound effects on its conformation. N-methylation restricts the rotation around the Cα-N bond, influencing the local and global secondary structure. researchgate.net In the case of Substance P, the C-terminal region, particularly residues 7-11, is known to adopt a helical or extended conformation that is critical for receptor binding. nih.gov

The glycine (B1666218) residue at position 9 is unique due to its lack of a side chain, which imparts a high degree of conformational flexibility to the peptide backbone in this region. The substitution of glycine with N-methylglycine, also known as sarcosine (B1681465), introduces a methyl group on the amide nitrogen. This modification is expected to decrease the conformational freedom around the 9th position. Studies on other peptides have shown that N-methylation can favor specific dihedral angles, potentially inducing or stabilizing turn structures. nih.gov For Substance P, 9-(N-methylglycine)-, this could lead to a more constrained C-terminal conformation, which may alter its binding affinity and efficacy at the NK1 receptor. The steric hindrance introduced by the methyl group could also influence the orientation of the adjacent residues, Phe8 and Leu10, which are known to be important for receptor interaction. researchgate.net

Correlation Between Conformational Dynamics and Neurokinin Receptor Binding/Activation

The binding of Substance P to the NK1 receptor is a dynamic process that involves a conformational selection mechanism. The receptor exists in multiple conformational states, and the binding of an agonist stabilizes a specific active conformation. nih.gov The C-terminal pentapeptide of SP is considered the "message" sequence, responsible for receptor activation, while the N-terminal region is the "address" sequence, contributing to receptor selectivity. nih.gov

The conformational flexibility of the C-terminal region of SP allows it to adapt to the binding pocket of the NK1 receptor. The introduction of N-methylglycine at position 9 would likely alter these conformational dynamics. A more rigid C-terminal structure could either enhance binding by pre-organizing the peptide into a receptor-compatible conformation or hinder binding if the induced conformation is not optimal. The effect on receptor activation would depend on whether the stabilized conformation can effectively trigger the allosteric changes in the receptor required for G-protein coupling and downstream signaling.

| Modification | Receptor | Effect on Binding/Activation | Reference |

| C-terminal truncation (SP 1-9) | NK1R | Loss of activity | nih.gov |

| D-amino acid substitution at position 9 | NK1R | Can lead to antagonist activity | acs.org |

| N-methylation of peptide backbone | General | Restricts conformation, can alter activity | researchgate.net |

This table presents data on related Substance P analogs to infer the potential effects of modification at position 9.

Comparative Analysis of Substance P, 9-(N-methylglycine)- with Other Tachykinin Analogs

Numerous analogs of Substance P have been synthesized to probe the structure-activity relationships of tachykinins. These include analogs with substitutions at various positions, C-terminal truncations, and backbone modifications. For instance, the replacement of Gly9 with D-Trp has been shown to produce potent NK1 receptor antagonists. acs.org This highlights the critical role of the stereochemistry and conformational properties of the residue at position 9 in determining the pharmacological profile of the ligand.

Comparing Substance P, 9-(N-methylglycine)- with other analogs provides a framework for predicting its activity. While N-methylation at other positions in peptides has been shown to sometimes increase metabolic stability and membrane permeability, its impact on receptor affinity is highly context-dependent. researchgate.net The introduction of a methyl group at the amide nitrogen of glycine at position 9 is a more subtle modification than replacing it with a bulky aromatic residue like tryptophan. Therefore, it is plausible that this analog could retain agonist activity, albeit with potentially altered potency or efficacy compared to native Substance P.

Computational Chemistry Approaches (e.g., Molecular Dynamics Simulations, Docking Studies) to Model Ligand-Receptor Interactions

Computational methods are powerful tools for investigating the interactions between ligands and their receptors at an atomic level. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of Substance P, 9-(N-methylglycine)- in solution and when bound to the NK1 receptor. These simulations can reveal how N-methylation at position 9 affects the peptide's flexibility and its preferred conformations.

Docking studies can predict the binding mode of the analog within the NK1 receptor's binding pocket. The cryo-EM structure of the NK1 receptor in complex with Substance P has provided a detailed template for such studies. nih.gov A docking study of Substance P, 9-(N-methylglycine)- would involve positioning the analog within the receptor's orthosteric binding site and evaluating the energetic favorability of the interaction. This would allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the receptor. Such studies could predict whether the N-methyl group at position 9 makes favorable or unfavorable contacts with the receptor, thereby influencing binding affinity.

Role of Terminal Modifications and Specific Residues in Defining Pharmacological Profile

The pharmacological profile of Substance P analogs is highly sensitive to modifications at both the N- and C-termini, as well as to the identity of individual amino acid residues. The C-terminal amide is essential for the activity of most tachykinins. nih.gov The C-terminal residues, particularly Phe8, Gly9, Leu10, and Met11, are critical for receptor binding and activation. researchgate.net

Development of Pharmacophore Models for NK1R Agonists/Antagonists

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the NK1 receptor, pharmacophore models have been developed for both agonists and antagonists. researchgate.net These models typically include features such as aromatic rings, hydrophobic groups, hydrogen bond donors and acceptors, and their spatial relationships.

Advanced Methodological Approaches and Experimental Design for Studying Substance P, 9 N Methylglycine

Design Principles for Peptidomimetic and Analog Research

The creation of peptide analogs like [Sar⁹]-Substance P is rooted in the principles of peptidomimetic design, a field focused on developing small, protein-like chains that mimic natural peptides. longdom.org The primary goals are to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability, low bioavailability, and lack of receptor selectivity. longdom.org

Key design strategies include:

Structural Modification: The foundational approach involves altering the structure of a known bioactive peptide. longdom.org This can range from simple amino acid substitutions to more complex changes in the peptide backbone. The substitution of Glycine (B1666218) with Sarcosine (B1681465) (N-methylglycine) at position 9 in Substance P is a prime example. This modification enhances the peptide's resistance to enzymatic degradation and can alter its conformational properties, potentially leading to increased receptor affinity and selectivity. sigmaaldrich.com

Conformational Constraint: Introducing conformational rigidity into a flexible peptide can lock it into its "bioactive" conformation, thereby increasing potency and selectivity. This can be achieved through cyclization, stapling, or the incorporation of non-natural amino acids.

Pharmacophore Identification: Techniques like alanine (B10760859) scanning, where individual amino acids are systematically replaced by alanine, help identify the key residues (the pharmacophore) essential for biological activity. longdom.org Subsequent modifications can then be focused on these critical positions. For Substance P, extensive structure-activity relationship (SAR) studies have been performed, substituting various amino acids to develop potent antagonists. For instance, the introduction of D-amino acids, such as in (D-Pro², D-Trp⁷,⁹)-SP, was instrumental in converting the native agonist into a potent antagonist. nih.gov

Isosteric Replacement: This involves replacing specific chemical groups or peptide bonds with other moieties that have similar steric and electronic properties. The goal is to improve stability or other pharmacokinetic properties without losing biological activity.

The design of [Sar⁹]-Substance P specifically leverages the principle of amino acid substitution to create a more stable analog that acts as a selective agonist for the Neurokinin-1 (NK1) receptor, the primary receptor for Substance P. sigmaaldrich.comlktlabs.com This allows researchers to probe the specific functions mediated by NK1R activation.

High-Throughput Screening Assays for Receptor Ligand Discovery

High-Throughput Screening (HTS) is a critical technology for discovering new ligands that bind to specific receptors, such as the NK1 receptor. nih.gov These assays allow for the rapid testing of large libraries of compounds, including peptidomimetics and analogs like [Sar⁹]-Substance P, to identify potential drug candidates.

The process typically involves several stages:

Assay Development: A robust and sensitive assay is designed to measure a specific biological response upon receptor activation or inhibition. For G-protein coupled receptors (GPCRs) like NK1R, common assays measure changes in intracellular second messengers, such as calcium mobilization or cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Cell-based assays using membrane potential dyes are also employed, offering a fluorescence-based readout that is amenable to HTS. nih.gov

Primary Screening: Large compound libraries are screened in a high-throughput format (e.g., 384- or 1536-well plates) using the developed assay. nih.gov The discovery of the first non-peptide NK1R antagonist, CP-96,345, was a landmark achievement that resulted from an HTS campaign. nih.gov

Hit Confirmation and Validation: Compounds that show activity in the primary screen ("hits") are re-tested to confirm their activity and eliminate false positives. Validation often involves using an orthogonal assay, which measures a different biological endpoint, to ensure the observed activity is genuine. For example, hits from a fluorescence-based membrane potential assay might be validated using a functional assay like ⁸⁶Rb⁺ efflux. nih.gov

Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy.

For studying [Sar⁹]-Substance P, HTS assays can be used to screen for novel compounds that either mimic its selective agonist activity or antagonize its effects at the NK1 receptor. These assays are crucial for identifying new therapeutic agents targeting the Substance P signaling pathway. wikipedia.org

Advanced Spectroscopic Techniques for Conformational Analysis (e.g., CD, FTIR, NMR)

Understanding the three-dimensional structure or conformation of a peptide is crucial for deciphering its biological function. Advanced spectroscopic techniques are indispensable tools for the conformational analysis of Substance P and its analogs, including [Sar⁹]-Substance P.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of molecules, particularly the amide I band (C=O stretching) in peptides, which is also sensitive to secondary structure elements like α-helices, β-sheets, and turns. While less detailed than NMR, FTIR can provide rapid insights into conformational changes upon ligand binding or environmental alterations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the detailed three-dimensional structure of peptides in solution. nih.gov Through the analysis of various NMR parameters like the Nuclear Overhauser Effect (NOE), coupling constants, and chemical shifts, a high-resolution structure can be elucidated. nih.govresearchgate.net NMR studies on Substance P and its fragments have shown that the peptide adopts a rather extended structure in some organic solvents but can form helical structures in membrane-mimicking environments like SDS or dodecylphosphocholine (B1670865) (DPC) micelles. nih.govnih.gov NMR has also been used to characterize the binding mode of antagonists to the human NK1 receptor, providing crucial insights for structure-based drug design. nih.gov

These techniques, often used in combination, provide a comprehensive picture of the conformational landscape of [Sar⁹]-Substance P, linking its structure to its selective biological activity.

Table 1: Spectroscopic Techniques for Peptide Conformational Analysis

| Technique | Principle | Information Gained | Application to Substance P Analogs |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. youtube.com | Provides information on the secondary structure content (α-helix, β-sheet, random coil). nih.gov | Assessing global conformational changes induced by N-methylglycine substitution and solvent environment. nih.govnih.gov |

| Fourier-Transform Infrared (FTIR) | Absorption of infrared radiation corresponding to molecular vibrations. mdpi.com | Characterizes secondary structure through analysis of amide bands. | Monitoring changes in backbone conformation upon receptor binding or insertion into lipid membranes. |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Provides detailed 3D structure, dynamics, and intermolecular interactions at atomic resolution. nih.gov | Determining the precise solution structure of [Sar⁹]-SP and mapping its interaction sites with the NK1 receptor. nih.govresearchgate.net |

Bioimaging Techniques for Receptor Localization and Ligand Tracking in Preclinical Models

Bioimaging techniques are essential for visualizing the distribution of receptors and tracking the fate of ligands in cells, tissues, and whole organisms. These methods provide critical spatial and temporal information about the interaction of compounds like [Sar⁹]-Substance P with their targets.

Fluorescence Microscopy: This involves tagging a ligand with a fluorescent molecule (a fluorophore) to visualize its binding to receptors on live or fixed cells. nih.gov Several fluorescently labeled Substance P analogs have been synthesized and characterized. nih.govnih.gov Studies have shown that the choice of fluorophore is critical, as some can alter the biological activity of the parent peptide. For instance, analogs labeled with Oregon Green 488 or BODIPY FL were found to be most effective for labeling the SP receptor without significantly affecting its function. nih.govnih.gov These fluorescent probes can be used to study receptor localization, internalization, and recycling in real-time. nih.gov

Positron Emission Tomography (PET): PET is a non-invasive, quantitative imaging technique used in preclinical and clinical studies. It involves labeling a ligand with a positron-emitting radionuclide. For the NK1 receptor system, the highly selective antagonist [¹¹C]GR205171 has been used as a PET tracer to map the distribution and availability of NK1 receptors in the brain. diva-portal.org This technique has been applied to study alterations in NK1 receptor availability in conditions like post-traumatic stress disorder (PTSD). diva-portal.org A similar approach could be used to develop a PET tracer based on a stable analog like [Sar⁹]-Substance P to visualize target engagement in vivo.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These antibody-based techniques are used to detect the location of the NK1 receptor protein in tissue sections. By using specific antibodies against the receptor, researchers can identify the precise cell types and anatomical regions where the target for [Sar⁹]-Substance P is expressed. nih.gov This is often combined with genetic labeling techniques for greater specificity.

Table 2: Examples of Fluorescently Labeled Substance P Analogs

| Fluorophore | Attachment Site | Key Finding | Reference |

|---|---|---|---|

| Alexa 488 | Lys³ | Ineffective at competing for binding and activating the SP receptor. | nih.gov |

| BODIPY FL | Lys³ | Effective at binding, receptor activation, and fluorescence labeling without altering biological activity. | nih.govnih.gov |

| Fluorescein | Lys³ | Produced variable results in functional assays. | nih.gov |

| Oregon Green 488 | Lys³ | As effective as unlabeled SP; a useful probe for studying receptor function. | nih.govnih.gov |

Genetic and Molecular Biology Tools for Studying Receptor Expression and Signaling Pathways

Genetic and molecular biology tools are fundamental for dissecting the function of the NK1 receptor and the downstream signaling pathways activated by ligands such as [Sar⁹]-Substance P.

Analysis of Gene Expression: Techniques like quantitative polymerase chain reaction (qPCR) and RNA-Sequencing (RNA-Seq) are used to measure the expression levels of the gene encoding the NK1 receptor (TACR1) and other genes involved in its signaling pathways. This can reveal how receptor expression is regulated in different tissues or disease states.

Studying Signaling Pathways: Substance P binding to the NK1 receptor activates intracellular signaling cascades. nih.gov Molecular biology techniques are used to probe these pathways. Western blotting, for instance, can measure the phosphorylation and activation of downstream proteins like mitogen-activated protein kinases (MAPKs), protein kinase C (PKC), and Akt. oup.commdpi.comdiabetesjournals.org Studies have shown that SP can activate these pathways to promote cell proliferation and migration. diabetesjournals.org The signaling cascade often involves the activation of Gq and Gs proteins, leading to changes in second messengers like IP₃/DAG and cAMP. nih.govmdpi.com Understanding these pathways is key to understanding the cellular effects of [Sar⁹]-Substance P.

Quantitative Data Analysis and Statistical Methods in Peptide Pharmacology Research

Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational methods that attempt to correlate the chemical structure of compounds with their biological activity. mdpi.com By calculating molecular descriptors that represent the physicochemical properties of peptides, machine learning algorithms can be used to build models that predict the activity of new, untested analogs. mdpi.com This approach can guide the rational design of more potent and selective peptides.

Analysis of Binding and Functional Data: Data from receptor binding assays are analyzed to calculate the dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of a ligand's affinity for the receptor. nih.gov Data from functional assays are used to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists, which measure potency. Schild plot analysis is used to determine if an antagonist is competitive. nih.gov

Targeted Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and quantitative detection of peptides and proteins in complex biological samples like plasma. nih.govnih.gov This method is highly specific and can be used in pharmacokinetic studies to measure the concentration of a peptide drug over time.

Statistical Analysis: A variety of statistical methods are employed to assess the significance of experimental findings. The choice of test depends on the experimental design. Common methods include:

t-tests: Used to compare the means of two groups. pnas.org

Analysis of Variance (ANOVA): Used to compare the means of three or more groups. It is often followed by post-hoc tests (e.g., Fisher, Student-Newman-Keuls) to identify which specific groups differ. pnas.orguga.edu

Repeated-Measures ANOVA: Used when the same subjects are measured multiple times under different conditions. pnas.org

Proper statistical analysis is crucial for determining whether observed differences, for example, the effect of [Sar⁹]-Substance P versus a control, are scientifically meaningful.

Table 3: Common Statistical Methods in Peptide Pharmacology Research

| Statistical Method | Purpose | Common Application |

|---|---|---|

| Student's t-test | Compares the means of two independent groups. pnas.org | Comparing the effect of a single concentration of [Sar⁹]-SP to a vehicle control. |

| Analysis of Variance (ANOVA) | Compares the means of multiple groups. uga.edu | Comparing the effects of different concentrations of an analog or comparing multiple different analogs. |

| Repeated-Measures ANOVA | Analyzes data where the same subjects are measured repeatedly over time or under different conditions. pnas.org | Assessing the time-course of a drug's effect or responses to escalating doses in the same animal. |

| Schild Regression | Analyzes the dose-response curves of an agonist in the presence of different concentrations of an antagonist. nih.gov | Determining the nature of antagonism (competitive vs. non-competitive) and the antagonist's affinity (pA₂ value). |

| Non-linear Regression | Fits experimental data to a model (e.g., sigmoidal dose-response curve). | Calculating key pharmacological parameters like EC₅₀, IC₅₀, and Hill slope from concentration-response data. |

Theoretical Implications and Future Academic Research Directions

Contributions of Substance P, 9-(N-methylglycine)- Research to Neurokinin System Understanding

Substance P (SP) is a neuropeptide of the tachykinin family that acts as a neurotransmitter and neuromodulator, playing a significant role in pain transmission, inflammation, and mood. wikipedia.orgsav.sk It exerts its effects by binding to neurokinin (NK) receptors, with a particular affinity for the neurokinin-1 receptor (NK1R). nih.govnih.gov Research on synthetic analogs like Substance P, 9-(N-methylglycine)- has been instrumental in dissecting the complex roles of the neurokinin system.

The modification at the 9th position, substituting glycine (B1666218) with its N-methylated counterpart, sarcosine (B1681465) (Sar), creates a more stable compound. An extensively studied related analog, [Sar9,Met(O2)11]-Substance P, is noted for its high stability and selectivity as an NK1R agonist. nih.govmedchemexpress.com This stability prevents rapid degradation, which is a common issue with natural peptides, allowing researchers to study the sustained effects of NK1R activation. By using such selective and stable agonists, scientists can more clearly differentiate the specific functions mediated by the NK1R from those of other neurokinin receptors (NK2R and NK3R), leading to a more refined map of the neurokinin system's physiological and pathological roles. nih.govnih.gov

Conceptual Advances in Peptide Drug Design and N-Methylation Strategies

The development of Substance P, 9-(N-methylglycine)- is emblematic of broader conceptual shifts in peptide drug design, particularly the strategic use of N-methylation. Peptides often have limited therapeutic potential due to poor pharmacokinetic properties, such as low metabolic stability and oral bioavailability. cipsm.de N-methylation, the addition of a methyl group to a peptide's backbone nitrogen atom, is a key strategy to overcome these hurdles. nih.govnih.gov

This modification can confer several advantages:

Enhanced Metabolic Stability: N-methylation can protect the peptide bond from cleavage by peptidases, extending the compound's half-life. researchgate.net

Improved Bioavailability: The strategy has been shown to improve the intestinal permeability of peptides. cipsm.de

Receptor Affinity and Selectivity: Modifying the peptide backbone can alter its conformation, potentially leading to increased binding affinity and selectivity for a specific receptor target. cipsm.denih.gov

The success of naturally occurring N-methylated peptides like cyclosporine inspired chemists to apply this strategy more broadly. cipsm.deresearchgate.net The synthesis of N-methylated analogs like Substance P, 9-(N-methylglycine)- provides a powerful demonstration of how a targeted chemical modification can transform a native peptide into a more drug-like molecule, advancing the entire field of peptide-based therapeutics. nih.gov

Potential Application as a Pharmacological Probe for Delineating Neurokinin Receptor Biology

One of the most significant applications of stable and selective analogs like Substance P, 9-(N-methylglycine)- is their use as pharmacological probes. The related compound, [Sar9,Met(O2)11]-Substance P, has proven to be a highly effective tool for studying the specific roles of neurons that express the NK1R. nih.gov

When conjugated with a toxin like saporin, the resulting compound ([Sar9,Met(O2)11]-SP-saporin) can be used to selectively eliminate NK1R-expressing neurons. nih.gov This technique allows researchers to investigate the functional consequences of removing these specific cells from a neural circuit. Such studies are invaluable for understanding the precise contribution of NK1R-positive neurons to processes like pain, anxiety, and inflammation. wikipedia.orgnih.gov The high selectivity of the analog ensures that the effects are targeted, minimizing off-target damage and allowing for clearer interpretation of the results. nih.gov This approach has significant advantages over using the native Substance P, which is less stable and may produce less complete and specific lesions. nih.gov

Unexplored Mechanistic Aspects and Novel Biological Roles for the Compound

While the role of Substance P, 9-(N-methylglycine)- and related analogs as potent NK1R agonists is established, several mechanistic aspects remain to be explored. The binding of Substance P to the NK1R triggers a complex cascade of intracellular events, including receptor internalization and signaling through various pathways. nih.govtargetmol.com An unexplored area is how the N-methylation at position 9 affects the dynamics of receptor binding, activation, and desensitization compared to the native peptide. It is possible that the modified peptide could induce a different conformation in the receptor, potentially leading to "biased agonism," where only a subset of the receptor's downstream signaling pathways are activated.

Furthermore, Substance P itself is implicated in a wide array of biological processes, including cell growth, angiogenesis, and immune responses. wikipedia.orgnih.gov A stable NK1R agonist could be used to investigate these functions in greater detail. For instance, its role in tissue repair or its potential involvement in the progression of certain cancers are areas ripe for future investigation. wikipedia.org The ability to achieve sustained NK1R activation provides a unique opportunity to uncover novel biological roles that might be missed in studies using the more transiently acting native Substance P.

Synergistic Interactions with Other Neurotransmitters or Peptidergic Systems

The neurokinin system does not operate in isolation; it engages in significant crosstalk with other major neurotransmitter systems. Substance P is known to coexist in neurons with glutamate, the primary excitatory neurotransmitter, and can enhance glutamate's effects on NMDA receptors. wikipedia.orgnih.gov It also modulates dopaminergic pathways involved in reward and serotonergic pathways related to mood. nih.govyoutube.com

The use of a stable and selective agonist like Substance P, 9-(N-methylglycine)- offers a more precise tool to study these interactions. By providing consistent and targeted NK1R stimulation, researchers can better elucidate the downstream consequences for other systems. For example, it could help clarify the exact mechanisms by which NK1R activation modulates dopamine (B1211576) release in brain regions like the ventral tegmental area and nucleus accumbens. youtube.com Understanding these synergistic interactions is crucial for a complete picture of brain function and for developing therapies for conditions like chronic pain, depression, and addiction, where multiple neurotransmitter systems are dysregulated. nih.govyoutube.com

Future Directions in the Development of Next-Generation Neurokinin System Modulators

Research on compounds like Substance P, 9-(N-methylglycine)- informs the future development of more sophisticated neurokinin system modulators. The insights gained from N-methylation strategies are already being applied to create peptides with improved pharmacokinetic profiles. cipsm.de The future of drug design in this area will likely focus on several key goals:

Developing Biased Agonists: Creating ligands that selectively activate specific signaling pathways downstream of the NK1R could offer more targeted therapeutic effects with fewer side effects. nih.gov

Improving CNS Penetration: For neurological and psychiatric disorders, developing modulators that can efficiently cross the blood-brain barrier remains a critical challenge.

Oral Bioavailability: The ultimate goal for many peptide-based drugs is the creation of orally available formulations, and strategies like N-methylation are crucial steps in this direction. cipsm.de

Targeting Specific Pathologies: As tools like toxin-conjugated analogs reveal the precise roles of NK1R-expressing neurons in different diseases, next-generation modulators can be designed to target these specific neuronal populations or pathways. nih.govnih.gov

The journey from understanding the native Substance P to designing advanced analogs like Substance P, 9-(N-methylglycine)- highlights the progress in medicinal chemistry and neuropharmacology. These efforts continue to pave the way for novel therapeutics targeting the complex neurokinin system.

Q & A

Basic Research Questions

Q. How can researchers synthesize [Sar⁹,Met(O₂)¹¹]-Substance P analogs with N-methylglycine modifications while ensuring regioselectivity?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected N-methylglycine potassium acyl triacid (KAT) monomers. Coupling efficiency can be validated via Fmoc loading tests and HPLC post-cleavage . For regioselective cycloaddition reactions, combine azomethine ylides (generated from N-methylglycine and isatin derivatives) with piperidone intermediates under controlled conditions to achieve dispiro pyrrolidine derivatives .

Q. What analytical techniques are critical for confirming the structural integrity of N-methylglycine-modified Substance P analogs?

- Methodological Answer : Employ LC-MS (e.g., m/z 685 [M+H]+ detection ) and HPLC retention time analysis (e.g., 1.65 minutes under QC-SMD-TFA05 conditions ). For glycoform characterization, use intact mass spectrometry to resolve dominant isoforms, though this limits structural detail compared to subunit-level analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for [Sar⁹,Met(O₂)¹¹]-Substance P across different experimental models?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate confounding variables (e.g., enzymatic degradation in vivo vs. in vitro stability). Cross-validate using ELISA kits with anti-Substance P monoclonal antibodies to quantify peptide recovery rates in serum, plasma, and tissue homogenates . Statistical frameworks (e.g., ANOVA with post-hoc tests) should account for batch effects in SPPS synthesis .

Q. What strategies optimize the coupling efficiency of N-methylglycine derivatives in SPPS under suboptimal conditions?

- Methodological Answer : Pre-activate KAT monomers with HOBt/DIC to enhance reactivity. Monitor real-time conversion via inline UV spectroscopy during SPPS. If coupling efficiency drops below 95%, introduce microwave-assisted synthesis at 50°C for 10 minutes to overcome steric hindrance from N-methyl groups .

Q. How do researchers balance structural ambiguity (e.g., glycoform isomerism) with functional analysis in N-methylglycine-modified peptides?

- Methodological Answer : Prioritize intact-level mass spectrometry for high-throughput robustness, but supplement with subunit-level digestion (e.g., gingipain) to resolve glycan microheterogeneity. Use tandem MS/MS with collision-induced dissociation (CID) to differentiate isomeric glycans, though this requires >1 µg of purified peptide .

Data Contradiction and Validation

Q. When enzymatic assays show conflicting inhibition profiles for [Sar⁹,Met(O₂)¹¹]-Substance P, how should researchers validate target specificity?

- Methodological Answer : Perform competitive binding assays with radiolabeled Substance P (³H-SP) to quantify receptor affinity (Kd). Cross-reference with computational docking simulations (e.g., AutoDock Vina) to confirm interactions with neurokinin-1 receptors (NK1R). Validate false positives via CRISPR/Cas9-edited NK1R knockout cell lines .

Methodological Frameworks